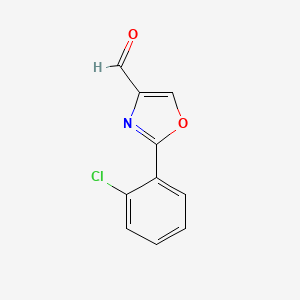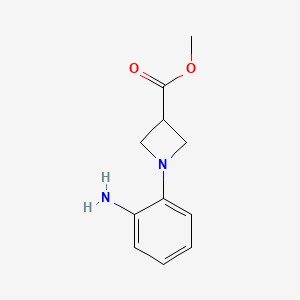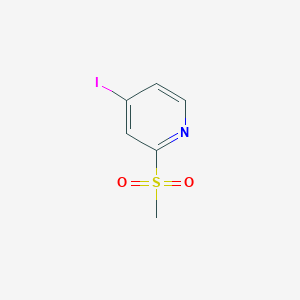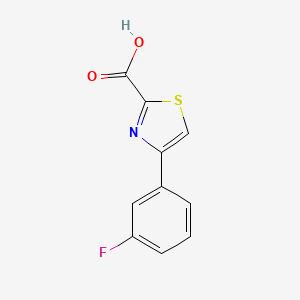
2-(2-Chloro-phenyl)-oxazole-4-carbaldehyde
説明
“2-(2-Chloro-phenyl)-oxazole-4-carbaldehyde” is a complex organic compound that contains an oxazole ring, a phenyl ring, and an aldehyde group. The oxazole ring is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), the phenyl ring is a six-membered aromatic ring, and the aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring, the introduction of the phenyl ring, and the addition of the aldehyde group. The exact synthesis route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the phenyl ring, and the aldehyde group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as reactivity, polarity, and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The oxazole ring might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution or ring-opening reactions. The phenyl ring might undergo electrophilic aromatic substitution reactions, and the aldehyde group could be involved in various reactions, such as nucleophilic addition or oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxazole and phenyl rings might increase its hydrophobicity, while the aldehyde group could increase its reactivity. Its melting and boiling points, solubility, and other physical properties would depend on the specific arrangement of these functional groups .作用機序
Safety and Hazards
将来の方向性
Given the complexity and potential reactivity of this compound, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Future research could explore its synthesis, its reactivity under various conditions, its potential biological activity, and its physical properties .
特性
IUPAC Name |
2-(2-chlorophenyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDDNEONBCHBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695855 | |
| Record name | 2-(2-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885274-43-1 | |
| Record name | 2-(2-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1502062.png)
![tert-Butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate](/img/structure/B1502063.png)
![2-Chloro-5-[(ethoxycarbonyl)amino]-4-fluorophenylcarbonic acid ethyl ester](/img/structure/B1502066.png)
![3-(4-Methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine](/img/structure/B1502068.png)

![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium bromide](/img/structure/B1502082.png)



![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrate](/img/structure/B1502099.png)
![4-[(Cyclopropylmethyl)-amino]-3-methyl-phenol](/img/structure/B1502102.png)
